molecular formula C20H17FN2O2 B5277241 4-[(E)-1-cyano-2-(2-fluoro-4-pyrrolidin-1-ylphenyl)ethenyl]benzoic acid

4-[(E)-1-cyano-2-(2-fluoro-4-pyrrolidin-1-ylphenyl)ethenyl]benzoic acid

Cat. No.: B5277241
M. Wt: 336.4 g/mol
InChI Key: PQHVTRWUZBETAN-BOPFTXTBSA-N
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Description

4-[(E)-1-cyano-2-(2-fluoro-4-pyrrolidin-1-ylphenyl)ethenyl]benzoic acid is a complex organic compound that features a cyano group, a fluorine atom, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-cyano-2-(2-fluoro-4-pyrrolidin-1-ylphenyl)ethenyl]benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as controlling reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-cyano-2-(2-fluoro-4-pyrrolidin-1-ylphenyl)ethenyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.

    Substitution: The fluorine atom and pyrrolidine ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

4-[(E)-1-cyano-2-(2-fluoro-4-pyrrolidin-1-ylphenyl)ethenyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-1-cyano-2-(2-fluoro-4-pyrrolidin-1-ylphenyl)ethenyl]benzoic acid involves its interaction with molecular targets through its functional groups. The cyano group, fluorine atom, and pyrrolidine ring can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and exert specific effects, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-2-fluorobenzoic acid: Shares the cyano and fluorine functional groups but lacks the pyrrolidine ring.

    2-Fluoro-4-pyrrolidin-1-ylbenzoic acid: Contains the pyrrolidine ring and fluorine atom but lacks the cyano group.

Uniqueness

4-[(E)-1-cyano-2-(2-fluoro-4-pyrrolidin-1-ylphenyl)ethenyl]benzoic acid is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[(E)-1-cyano-2-(2-fluoro-4-pyrrolidin-1-ylphenyl)ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c21-19-12-18(23-9-1-2-10-23)8-7-16(19)11-17(13-22)14-3-5-15(6-4-14)20(24)25/h3-8,11-12H,1-2,9-10H2,(H,24,25)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHVTRWUZBETAN-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)C=C(C#N)C3=CC=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC(=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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